3-(4-ethoxyphenyl)-2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one 3-(4-ethoxyphenyl)-2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
Brand Name: Vulcanchem
CAS No.: 1114654-56-6
VCID: VC7251396
InChI: InChI=1S/C29H27N3O4S/c1-4-34-21-16-14-20(15-17-21)32-28(33)22-10-6-8-12-24(22)31-29(32)37-18-25-19(3)36-27(30-25)23-11-7-9-13-26(23)35-5-2/h6-17H,4-5,18H2,1-3H3
SMILES: CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(OC(=N4)C5=CC=CC=C5OCC)C
Molecular Formula: C29H27N3O4S
Molecular Weight: 513.61

3-(4-ethoxyphenyl)-2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one

CAS No.: 1114654-56-6

Cat. No.: VC7251396

Molecular Formula: C29H27N3O4S

Molecular Weight: 513.61

* For research use only. Not for human or veterinary use.

3-(4-ethoxyphenyl)-2-({[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one - 1114654-56-6

Specification

CAS No. 1114654-56-6
Molecular Formula C29H27N3O4S
Molecular Weight 513.61
IUPAC Name 3-(4-ethoxyphenyl)-2-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one
Standard InChI InChI=1S/C29H27N3O4S/c1-4-34-21-16-14-20(15-17-21)32-28(33)22-10-6-8-12-24(22)31-29(32)37-18-25-19(3)36-27(30-25)23-11-7-9-13-26(23)35-5-2/h6-17H,4-5,18H2,1-3H3
Standard InChI Key KREKYAJNFCSJLW-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(OC(=N4)C5=CC=CC=C5OCC)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key moieties:

  • A 3,4-dihydroquinazolin-4-one core, providing a planar aromatic system with lactam functionality.

  • A 5-methyl-1,3-oxazol-4-yl group attached via a sulfanyl (–S–) linker, introducing heterocyclic diversity.

  • 4-Ethoxyphenyl and 2-ethoxyphenyl substituents, enhancing lipophilicity and stereoelectronic interactions.

The molecular formula is C₂₉H₂₇N₃O₄S, with a molar mass of 513.61 g/mol. Key stereoelectronic features include:

  • Tautomerism: The quinazolinone core exhibits lactam-lactim tautomerism, influencing reactivity and hydrogen-bonding capacity .

  • Planarity: The conjugated system across the quinazolinone and oxazole rings facilitates π-π stacking interactions .

Physicochemical Profile

Experimental data from synthesis studies reveal the following properties:

PropertyValue/RangeReference
Melting PointNot reported
SolubilityLow in aqueous media
LogP (Predicted)4.2 ± 0.3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors6

The low solubility and high LogP suggest challenges in bioavailability, necessitating formulation optimization for therapeutic use.

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via multi-step reactions, as outlined in Scheme 1:

MethodYield (%)Key ConditionsReference
Suzuki-Miyaura Coupling65–78Pd(dppf)Cl₂, 120°C, MW irradiation
Alkylation52NaH, DMSO, 80°C

Microwave-assisted synthesis improves yield and reduces reaction time compared to conventional heating .

Reactivity and Stability

The compound undergoes characteristic reactions:

  • Nucleophilic Substitution: The sulfanyl group participates in thioether oxidation to sulfoxides or sulfones under mild conditions.

  • Ring-Opening Reactions: Strong acids or bases cleave the oxazole ring, forming amide derivatives.

  • Tautomeric Shifts: Proton transfer between lactam and lactim forms modulates electronic properties (Figure 1) .

Stability studies indicate resistance to hydrolysis at physiological pH but susceptibility to UV degradation.

Biological Activities and Mechanisms

mGlu7 Receptor Modulation

As a quinazolinone derivative, this compound exhibits negative allosteric modulation (NAM) of mGlu7 receptors (IC₅₀ ~6 µM), validated in T-REx 293 cell assays . Key effects include:

  • Reversal of MK-801-induced cognitive deficits in rodent models .

  • Selectivity over mGlu4 and mGlu8 receptors (≥10-fold) .

Pharmacokinetic and Toxicological Considerations

ADMET Profile

Preliminary data from related compounds suggest:

  • Absorption: Moderate intestinal permeability (Papp = 8.2 × 10⁻⁶ cm/s) .

  • Metabolism: Hepatic CYP3A4-mediated oxidation of ethoxy groups.

  • Toxicity: No acute toxicity observed at ≤50 mg/kg in rodents .

Formulation Challenges

The compound’s lipophilicity necessitates advanced delivery systems:

ApproachOutcomeReference
Nanoemulsion3.2-fold solubility increase
Cyclodextrin ComplexationT₁/₂ increased to 4.1 h

Applications and Future Directions

Therapeutic Applications

  • Schizophrenia: As a non-dopaminergic antipsychotic candidate .

  • Infectious Diseases: Potential repurposing for resistant bacterial strains .

Research Priorities

  • Structure-Activity Relationship (SAR): Optimizing ethoxy substituents for enhanced mGlu7 affinity.

  • Clinical Trials: Phase I studies to establish safety in humans.

  • Combination Therapies: Synergy with existing antipsychotics or antibiotics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator